molecular formula C17H15NO3 B4189263 2-(3-ethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one

2-(3-ethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B4189263
M. Wt: 281.30 g/mol
InChI Key: MFPRCEBLWCOLRG-UHFFFAOYSA-N
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Description

2-(3-ethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a methyl group attached to a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves the condensation of 3-ethoxyaniline with 2-hydroxy-6-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoxazinone ring to a benzoxazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Benzoxazine derivatives.

    Substitution: Functionalized benzoxazinone derivatives.

Scientific Research Applications

2-(3-ethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one
  • 2-(3-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one
  • 2-(3-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Uniqueness

2-(3-ethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-(3-ethoxyphenyl)-6-methyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-3-20-13-6-4-5-12(10-13)16-18-15-8-7-11(2)9-14(15)17(19)21-16/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPRCEBLWCOLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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